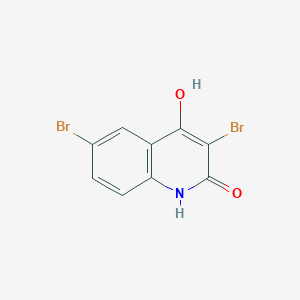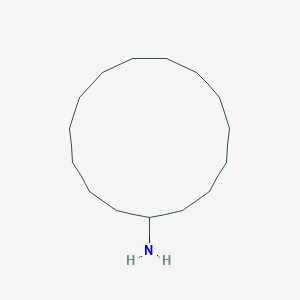
2-Cycloheptylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cycloheptylbutanoic acid is an organic compound belonging to the class of carboxylic acids It features a cycloheptyl group attached to the second carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylbutanoic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of cycloheptylmagnesium bromide with ethyl 2-bromobutanoate, followed by hydrolysis to yield this compound.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of cycloheptane with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cycloheptylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Cycloheptylbutanone or cycloheptylbutanal.
Reduction: Cycloheptylbutanol or cycloheptylbutane.
Substitution: Cycloheptylbutanoate esters or cycloheptylbutanamides.
Scientific Research Applications
2-Cycloheptylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cycloheptylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
- 2-Cyclohexylbutanoic acid
- 2-Cyclopentylbutanoic acid
- 2-Cyclooctylbutanoic acid
Comparison: 2-Cycloheptylbutanoic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) or five-membered (cyclopentyl) counterparts
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-cycloheptylbutanoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-10(11(12)13)9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3,(H,12,13) |
InChI Key |
MOASVPXRPKLDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


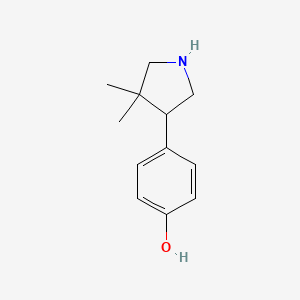

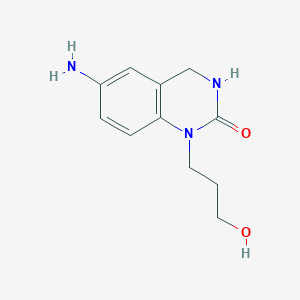
![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)
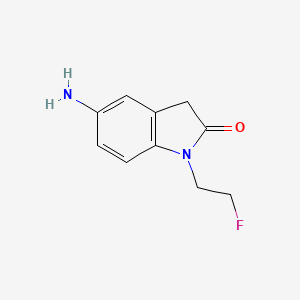
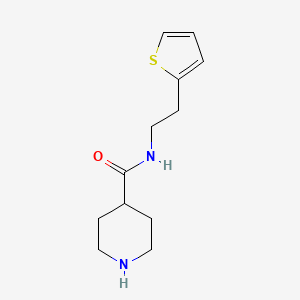

![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)

